N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure consists of a benzamide core where the nitrogen atom is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a furan-2-ylmethyl moiety. The sulfone group enhances polarity and metabolic stability, while the furan moiety may contribute to π-π interactions in biological targets.
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H17NO4S/c18-16(13-5-2-1-3-6-13)17(11-15-7-4-9-21-15)14-8-10-22(19,20)12-14/h1-7,9,14H,8,10-12H2 |
InChI Key |
SLDJJSNKXMPNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
- Chemical Name: this compound
- CAS Number: 880404-97-7
- Molecular Formula: C14H15NO4S2
- Molecular Weight: 325.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain and inflammation.
- Antioxidant Activity: The presence of the thiophene ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide include:
Key Observations:
- Aromatic Substituents: Compounds with halogen (e.g., Cl, F) or trifluoromethyl groups exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .
- Steric Effects: The tert-butyl group in the 4-tert-butyl analog introduces steric hindrance, which could modulate binding to biological targets .
ADMET Considerations
While specific ADMET data for the target compound is unavailable, benzamide derivatives generally exhibit moderate bioavailability. The sulfone group may reduce CYP450-mediated metabolism, extending half-life compared to non-sulfonated analogs . Fluorinated derivatives (e.g., 4-fluoro analogs) often display enhanced blood-brain barrier penetration .
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene dioxide moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. Potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 0–5°C) achieves quantitative conversion to the sulfone. Alternative oxidants like hydrogen peroxide (H₂O₂) with catalytic tungstic acid (H₂WO₄) yield comparable results but require longer reaction times.
Key data:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Oxidizing agent | KMnO₄ (2.5 equiv) | 92% | |
| Temperature | 0–5°C | - | |
| Reaction time | 4 hours | - |
Functionalization with Furan-2-ylmethyl Group
The furan-2-ylmethylamine is introduced via nucleophilic substitution. In a representative procedure, furfuryl chloride reacts with tetrahydrothiophene-3-amine in dichloromethane (DCM) at room temperature, using triethylamine (Et₃N) as a base. Alternatively, reductive amination with furfural and sodium cyanoborohydride (NaBH₃CN) in methanol achieves moderate yields (65–70%).
Benzamide Formation
The final step involves coupling the substituted amine with benzoyl chloride derivatives. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM facilitate amide bond formation at 0°C–25°C. Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Conditions and Optimization
Solvent Systems
Polar aprotic solvents (e.g., DCM, acetonitrile) are preferred for amide coupling due to their compatibility with DCC/DMAP. Non-polar solvents like toluene reduce side reactions during furanmethylation but prolong reaction times.
Temperature Control
-
Oxidation step: Maintained at 0–5°C to prevent over-oxidation.
-
Amide coupling: Initiated at 0°C to minimize exothermic side reactions, then warmed to 25°C.
Catalytic Systems
DMAP (10 mol%) accelerates acylation by activating the carbonyl group, reducing reaction times from 24 hours to 6–8 hours. Industrial protocols employ continuous flow reactors to enhance heat dissipation and scalability.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography with gradients of ethyl acetate/hexane (30:70 to 50:50). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>98%).
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. Melting points range from 148–150°C, consistent across batches.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.65 (s, 2H, CH₂-furan), 3.92–3.85 (m, 1H, tetrahydrothiophene-H).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric), 1140 cm⁻¹ (S=O asymmetric).
Industrial-Scale Production
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems improves yield (from 75% to 88%) and reduces purification steps. Key parameters:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8 hours | 2 hours |
| Productivity | 1.2 kg/day | 4.5 kg/day |
| Purity | 95% | 98% |
Green Chemistry Approaches
Recent patents describe solvent-free mechanochemical synthesis using ball milling. This method reduces waste and energy consumption but currently achieves lower yields (60–65%).
Comparative Analysis of Methods
Coupling Agents
Oxidation Methods
| Method | Yield | Environmental Impact |
|---|---|---|
| KMnO₄/H₂SO₄ | 92% | High (Cr(VI) waste) |
| H₂O₂/H₂WO₄ | 88% | Low |
| Ozone (O₃) | 80% | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
